2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one
Overview
Description
The compound “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” is a chemical compound that has been studied for its potential pharmaceutical applications .
Synthesis Analysis
The synthesis of related compounds involves a common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide . A nucleophilic displacement of the 4-chloro group of the common intermediate by appropriately substituted anilines affords the target compounds .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been studied using Proton NMR and molecular modeling .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” and related compounds include nucleophilic displacement of 2,5-substituted-4-chloro-pyrimido[4,5-b]indoles with appropriate arylamines .Scientific Research Applications
Synthesis and Characterization
- A compound related to 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one, specifically (S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile, was synthesized and characterized. This compound showed potential in intracellular kinase assays, highlighting its relevance in biochemical research (Andreev et al., 2022).
Structural Analysis
- The structure of a related compound, 2-Amino-4-phenyl-9H-pyrimido[4,5-b]indole, was determined using X-ray diffraction, demonstrating the importance of structural analysis in understanding the properties of such compounds (Borovik et al., 2003).
Drug Discovery
- Derivatives of pyrimido[4,5-b]indoles, including compounds similar to this compound, have been explored as inhibitors in the context of drug discovery for diseases like Alzheimer’s. These compounds have shown promise due to their inhibitory potency and improved metabolic stability, highlighting their potential therapeutic applications (Andreev et al., 2020).
Microtubule Depolymerizing Agents
- Pyrimido[4,5-b]indoles have been studied as microtubule depolymerizing agents effective against multidrug-resistant cells, suggesting their potential application in cancer treatment (Devambatla et al., 2017).
Biological Evaluation
- Another study focused on the optimization and biological evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based inhibitors for applications in treating neurodegenerative diseases. The research emphasized the significance of these compounds in medicinal chemistry (Andreev et al., 2019).
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one is Glycogen Synthase Kinase-3 (GSK-3) . GSK-3 is a serine/threonine protein kinase that plays a crucial role in numerous cellular processes and is a potential drug target for the treatment of neurodegenerative diseases, including Alzheimer’s disease .
Mode of Action
This compound interacts with GSK-3 by inhibiting its activity . The compound binds to the ATP binding site of GSK-3, thereby preventing the transfer of the phosphate group from ATP to its protein substrates .
Biochemical Pathways
The inhibition of GSK-3 affects various biochemical pathways. GSK-3 is involved in the regulation of glycogen synthesis, and its inhibition can lead to increased glycogen synthesis . Additionally, GSK-3 is involved in the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
The inhibition of GSK-3 by this compound can lead to changes at the molecular and cellular levels. These changes can include increased glycogen synthesis and alterations in cell proliferation and differentiation due to the impact on the Wnt signaling pathway .
Future Directions
The future directions for the study of “2-Amino-5-chloro-3H-pyrimido[4,5-B]indol-4(9H)-one” and related compounds could involve further exploration of their potential as inhibitors of receptor tyrosine kinase (RTK) signaling pathways , which is an important area for the development of novel anticancer agents.
properties
IUPAC Name |
2-amino-5-chloro-3,9-dihydropyrimido[4,5-b]indol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-4-2-1-3-5-6(4)7-8(13-5)14-10(12)15-9(7)16/h1-3H,(H4,12,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCEATAARWXWOBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C3=C(N2)N=C(NC3=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191495 | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1126602-45-6 | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1126602-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-chloro-3,9-dihydro-4H-pyrimido[4,5-b]indol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301191495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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